

Application Note: Analysis of 2,6,8-Trimethyl-4-nonanol by GC-MS

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Compound of Interest

Compound Name: **2,6,8-Trimethyl-4-nonanol**

Cat. No.: **B085493**

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Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of **2,6,8-trimethyl-4-nonanol** using Gas Chromatography-Mass Spectrometry (GC-MS). **2,6,8-Trimethyl-4-nonanol** is a branched-chain alcohol with applications in the fragrance, cosmetic, and pharmaceutical industries. The protocol provided herein offers a robust framework for the separation, identification, and quantification of this compound in various matrices. This document includes detailed experimental protocols, data presentation in tabular format, and visual representations of the workflow and analytical logic.

Introduction

2,6,8-Trimethyl-4-nonanol (CAS RN: 123-17-1) is a C12 branched-chain alcohol.^[1] Its structural complexity and potential for stereoisomerism necessitate a highly specific and sensitive analytical method for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution chromatographic separation and definitive mass spectrometric identification.^[2] This application note provides a complete protocol for the GC-MS analysis of **2,6,8-trimethyl-4-nonanol**, suitable for quality control, purity assessment, and formulation analysis in research and industrial settings.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. For relatively clean samples such as essential oils or fragrance formulations, a simple dilution is sufficient. For more complex matrices, a liquid-liquid extraction may be necessary.

Protocol 1: Direct Dilution

- Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
- Dissolve the sample in a suitable volatile solvent such as hexane or ethyl acetate.
- Bring the flask to volume with the chosen solvent.
- Vortex the solution for 30 seconds to ensure homogeneity.
- Filter the solution through a 0.22 μ m syringe filter into a 2 mL GC vial.

Protocol 2: Liquid-Liquid Extraction (for aqueous samples)

- Pipette 5 mL of the aqueous sample into a 15 mL separatory funnel.
- Add 5 mL of a non-polar organic solvent (e.g., hexane or diethyl ether).
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate.
- Collect the organic layer (top layer) in a clean vial.
- Dry the organic extract over anhydrous sodium sulfate.
- Transfer the dried extract to a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of **2,6,8-trimethyl-4-nonanol**. These may be optimized based on the specific instrumentation and sample matrix.

Parameter	Value
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
GC Column	HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (split ratio 50:1) or Splitless for trace analysis
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-400
Data Acquisition	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis and Quantification

Qualitative Analysis: Identification of **2,6,8-trimethyl-4-nonanol** is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library. The mass spectrum for **2,6,8-trimethyl-4-nonanol** is available in the NIST database [1][3][4].

Quantitative Analysis: For quantification, a calibration curve is constructed using standard solutions of **2,6,8-trimethyl-4-nonanol** of known concentrations. The peak area of a characteristic ion is plotted against the concentration.

Key Ions for SIM Mode: Based on the fragmentation pattern of similar branched-chain alcohols, the following ions are suggested for quantification and confirmation in SIM mode. The molecular ion (m/z 186) may be of low abundance.

- **Quantifier Ion:** To be determined from the most abundant and specific fragment ion in the mass spectrum.
- **Qualifier Ions:** At least two other characteristic fragment ions should be monitored for confirmation.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of **2,6,8-trimethyl-4-nonanol** based on the described method.

Table 1: Chromatographic and Mass Spectral Data

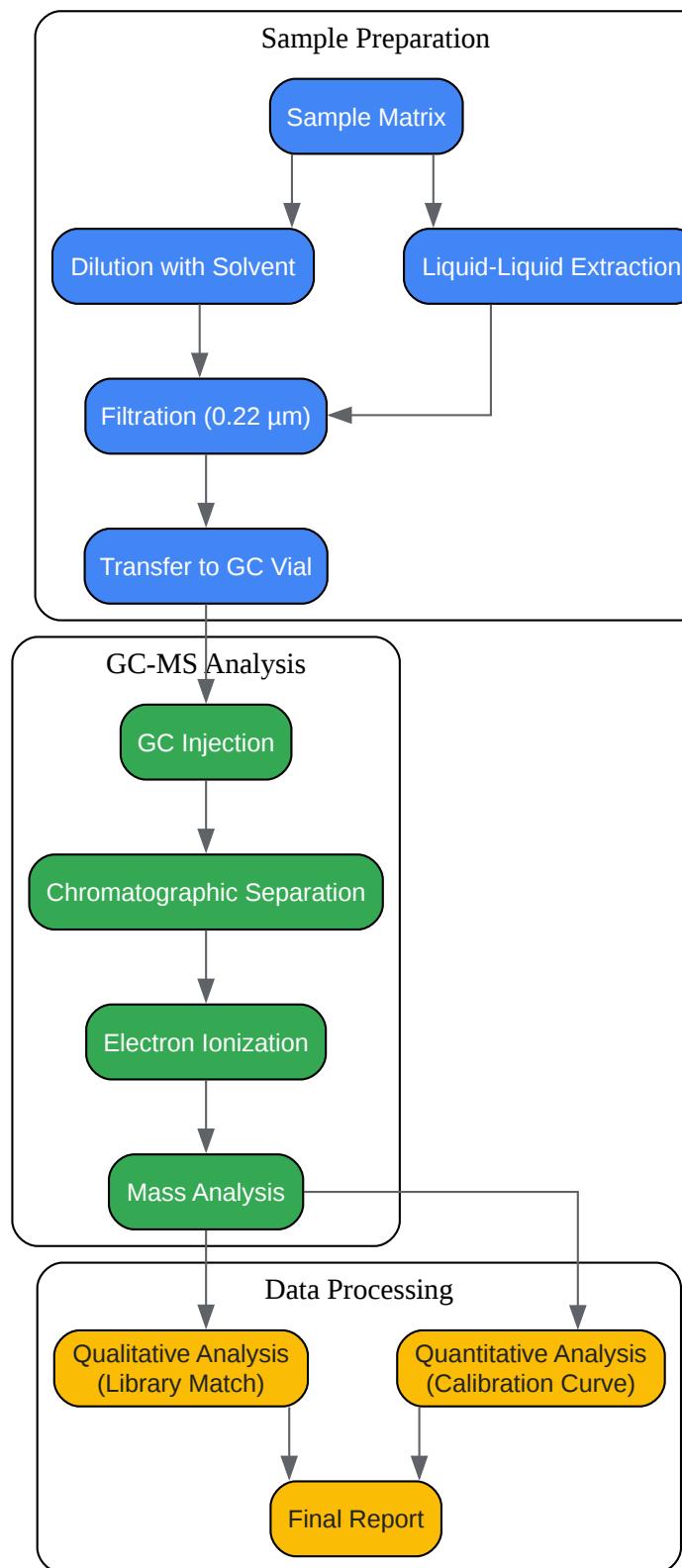
Parameter	Expected Value
Compound Name	2,6,8-Trimethyl-4-nonanol
CAS Number	123-17-1
Molecular Formula	C ₁₂ H ₂₆ O
Molecular Weight	186.33 g/mol
Expected Retention Time	To be determined experimentally (typically in the mid-to-late region of the chromatogram)
Key Mass Fragments (m/z)	To be determined from reference spectrum (expect fragments from alpha-cleavage and dehydration)

Table 2: Method Validation Parameters (Typical)

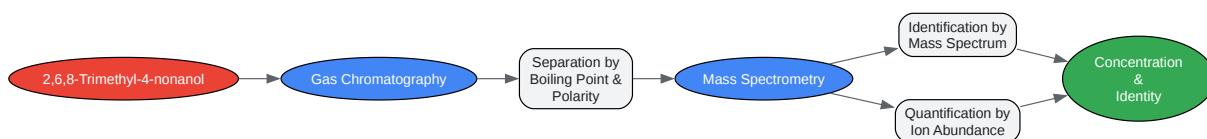
Parameter	Typical Performance
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.1 - 1 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	0.5 - 5 $\mu\text{g/mL}$
Precision (%RSD)	< 10%
Accuracy (% Recovery)	90 - 110%

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of the GC-MS analysis.

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Caption: Experimental workflow for the GC-MS analysis of **2,6,8-trimethyl-4-nonanol**.



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Caption: Logical relationship of the GC-MS analysis process for **2,6,8-trimethyl-4-nonanol**.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of **2,6,8-trimethyl-4-nonanol**. The protocol is suitable for a range of applications, from quality control in manufacturing to detailed analysis in research and development. The combination of chromatographic separation and mass spectrometric detection ensures high specificity and sensitivity, making it the gold standard for the analysis of this and other volatile organic compounds.

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References

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